molecular formula C15H10O6 B12750886 Pinselic acid CAS No. 479-67-4

Pinselic acid

Cat. No.: B12750886
CAS No.: 479-67-4
M. Wt: 286.24 g/mol
InChI Key: ASAUXYYQDCDORO-UHFFFAOYSA-N
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Description

Pinselic acid is a naturally occurring compound first isolated from the fungal strain Penicillium amarum in 1953 by Munekata . It belongs to the class of carboxyxanthones, which are known for their diverse biological and pharmacological activities . This compound has a unique structure characterized by a xanthone core with carboxylic acid functionality, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pinselic acid involves the cyclization of a linear polyketide chain followed by oxygenation at the reactive meso methylene position of the anthrone or anthranol to form a hydroperoxide intermediate . This intermediate undergoes rearrangement to produce the xanthone structure of this compound .

Industrial Production Methods: . Optimization of fermentation conditions, including pH, temperature, and nutrient supply, would be crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: Pinselic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the xanthone core.

    Substitution: Substitution reactions can introduce new functional groups onto the xanthone scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Pinselic acid can be compared with other carboxyxanthones, such as:

Uniqueness: this compound is unique due to its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

479-67-4

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid

InChI

InChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20)

InChI Key

ASAUXYYQDCDORO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O

Origin of Product

United States

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